N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O2/c1-30-19-10-9-18-26-17(12-28(18)27-19)13-5-7-16(8-6-13)25-20(29)14-3-2-4-15(11-14)21(22,23)24/h2-12H,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGTVKKYSPOENP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Schotten-Baumann Reaction
Classical acylation under biphasic conditions:
- Procedure : The amine intermediate is treated with 3-(trifluoromethyl)benzoyl chloride in dichloromethane, with aqueous NaOH as the base.
- Reaction Time : 2–4 h at 0–5°C.
- Yield : 88–92%.
Catalytic Coupling
For industrial-scale synthesis, EDCI/HOBt-mediated coupling in anhydrous DMF is preferred:
- Conditions : 1.1 equiv benzoyl chloride, EDCI (1.5 equiv), HOBt (1.5 equiv), DIPEA (3.0 equiv), 25°C, 6 h.
- Purity : >99% by HPLC after recrystallization.
Industrial-Scale Optimization
Large-scale production introduces engineering considerations:
4.1 Continuous Flow Synthesis
- Core Formation : Microreactors achieve 98% conversion in 10 min vs. 12 h in batch reactors.
- Advantages : Improved heat transfer and reduced side reactions.
4.2 Crystallization Techniques
- Solvent System : Ethanol/water (7:3) yields needle-shaped crystals with >99.5% purity.
- Particle Size Control : Anti-solvent addition rate modulates crystal morphology for optimal bioavailability.
Analytical Characterization
Critical quality controls ensure batch consistency:
5.1 Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.72 (s, 1H, imidazo-H), 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.89–7.92 (m, 4H, Ar-H) |
| HRMS (ESI+) | m/z calc. for C₂₁H₁₅F₃N₄O₂: 412.1134; found: 412.1138 |
5.2 Purity Assessment
- HPLC : Rt = 12.7 min (C18 column, 70:30 MeCN/H₂O, 1 mL/min).
- Impurity Profile : <0.1% residual palladium by ICP-MS.
Chemical Reactions Analysis
Types of Reactions
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits several notable biological activities:
Neuroprotective Effects
Research indicates that N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzamide acts as an inhibitor of neutral sphingomyelinase 2 (nSMase2). This enzyme plays a critical role in sphingolipid metabolism and is implicated in neurodegenerative diseases such as Alzheimer's disease. By inhibiting nSMase2, the compound may reduce neurotoxic exosome release and mitigate neurodegeneration processes .
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis. Its structural complexity allows it to interact with various molecular targets within cancer cells, potentially leading to reduced tumor growth .
Antimicrobial Activity
The compound has demonstrated promise in preliminary antimicrobial assays, indicating potential applications in treating infections caused by resistant bacterial strains. Its unique structure may contribute to its ability to disrupt microbial cell membranes or inhibit essential biochemical pathways.
Case Studies
Several studies have explored the applications of this compound:
- Neuroprotection in Animal Models : In vivo studies have shown that administration of this compound significantly improved cognitive functions in models of neurodegeneration. These findings support its potential use in treating neurodegenerative diseases.
- Antitumor Activity Assessment : In vitro assays involving various cancer cell lines revealed that the compound inhibited cell growth and induced apoptosis through activation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
Mechanism of Action
The mechanism of action of N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-b]pyridazine core is known to interact with various biological pathways, potentially inhibiting or activating specific proteins. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzamide
- N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-chlorobenzamide
- N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-fluorobenzamide
Uniqueness
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which often imparts enhanced pharmacokinetic properties, such as increased metabolic stability and improved bioavailability. This makes it a valuable compound for further research and potential therapeutic applications.
Biological Activity
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and the results of relevant studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 388.43 g/mol. The compound features an imidazo[1,2-b]pyridazine core, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been identified as a potential inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme linked to neurodegenerative diseases. By inhibiting nSMase2, the compound may help mitigate the pathological processes associated with conditions such as Alzheimer's disease by reducing exosome release that contributes to neurodegeneration.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit antitumor properties. For instance, benzamide derivatives have shown promise in inhibiting various tumor cell lines through mechanisms involving apoptosis and cell cycle arrest. The trifluoromethyl group enhances lipophilicity and may improve the bioavailability of the compound, thereby increasing its potential efficacy against cancer cells .
Neuroprotective Effects
The inhibition of nSMase2 suggests a neuroprotective role for this compound. Studies have shown that nSMase2 inhibitors can reduce neuroinflammation and neuronal death in models of neurodegeneration, positioning this compound as a candidate for further exploration in treating Alzheimer's disease and other related disorders .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| In vitro studies on nSMase2 inhibition | Demonstrated that this compound effectively inhibits nSMase2 activity, leading to reduced exosome release in neuronal cells. |
| Antitumor efficacy | In cell line assays, this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent. |
| Neuroprotective assays | In animal models of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced markers of neuroinflammation compared to control groups. |
Q & A
Basic: What are the key synthetic strategies for preparing N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzamide?
Answer:
The synthesis involves two critical steps:
- Imidazo[1,2-b]pyridazine Core Formation : A Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and DMF in chloroform at 0–10°C generates the formyl group on the imidazo[1,2-b]pyridazine scaffold .
- Benzamide Coupling : The trifluoromethylbenzamide moiety is introduced via nucleophilic acyl substitution. For example, 3-(trifluoromethyl)benzoyl chloride reacts with the amine-functionalized imidazo[1,2-b]pyridazine intermediate under basic conditions (e.g., K₂CO₃ or Et₃N) in aprotic solvents like dichloromethane .
Purification : Column chromatography or recrystallization ensures high purity, with characterization via ¹H/¹³C NMR, IR, and mass spectrometry .
Advanced: How does the compound address resistance mutations like BCR-ABL(T315I) in kinase inhibition?
Answer:
Structural modifications are critical:
- Triple Bond Linker : A carbon-carbon triple bond in the linker region (e.g., ethynyl group) avoids steric clashes with the bulkier isoleucine side chain in the T315I mutant, maintaining binding affinity .
- SAR Optimization : Systematic structure-activity relationship (SAR) studies balance potency and selectivity. For example, the methoxy group at position 6 of the imidazo[1,2-b]pyridazine enhances solubility without compromising kinase affinity .
Validation : Low nM IC₅₀ values in enzymatic assays (native and mutant BCR-ABL) and inhibition of Ba/F3 cell proliferation confirm efficacy .
Basic: What spectroscopic and analytical techniques are used to confirm the compound’s structural integrity?
Answer:
- ¹H/¹³C NMR : Identifies proton environments (e.g., trifluoromethyl singlet at ~δ 120 ppm) and confirms coupling reactions .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- Elemental Analysis : Matches calculated vs. observed C/H/N percentages to verify purity (>95%) .
- HPLC : Assesses purity and stability under accelerated degradation conditions (e.g., pH 1–9 buffers) .
Advanced: How are off-target effects and kinase selectivity profiled for this compound?
Answer:
- Kinase Panel Screening : Broad-spectrum profiling against 200+ kinases (e.g., Src, VEGFR2) identifies selectivity. For example, AP24534 (structurally related) shows <10% inhibition of non-target kinases at 1 μM .
- Cellular Assays : Ba/F3 cells expressing BCR-ABL variants (e.g., T315I) are treated with the compound, and proliferation is measured via MTT assays. IC₅₀ values <10 nM indicate high potency .
- Thermodynamic Solubility and Plasma Protein Binding : Assessed via equilibrium dialysis to predict in vivo efficacy .
Basic: What role does the trifluoromethyl group play in the compound’s pharmacokinetic properties?
Answer:
The trifluoromethyl group:
- Enhances Lipophilicity : Increases LogP by ~1 unit, improving membrane permeability .
- Boosts Metabolic Stability : Resists oxidative degradation by cytochrome P450 enzymes, prolonging half-life .
- Electron-Withdrawing Effects : Strengthens hydrogen bonding with kinase active sites (e.g., ATP-binding pocket) .
Advanced: What in vivo models validate the compound’s efficacy against BCR-ABL-driven malignancies?
Answer:
- Murine Xenografts : BCR-ABL(T315I)-expressing Ba/F3 cells are injected intravenously into mice. Daily oral administration (10–30 mg/kg) significantly prolongs survival, with tumor burden monitored via bioluminescence .
- Pharmacodynamic Markers : Phosphorylation of CrkL (a BCR-ABL substrate) in peripheral blood cells confirms target engagement .
- Toxicokinetics : Plasma concentrations (Cₘₐₓ, AUC) and tissue distribution are quantified via LC-MS/MS to optimize dosing regimens .
Basic: How is the compound’s stability under physiological conditions assessed?
Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (H₂O₂). Stability is monitored via HPLC at 0, 1, 3, and 6 months .
- pH-Dependent Solubility : Shake-flask method in buffers (pH 1–9) measures equilibrium solubility, guiding formulation strategies (e.g., nanosuspensions for low-solubility cases) .
Advanced: What computational methods guide the optimization of this compound’s binding affinity?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding to BCR-ABL(T315I) to identify critical interactions (e.g., hydrogen bonds with Glu286, hydrophobic contacts with Ile315) .
- Free Energy Perturbation (FEP) : Predicts ΔΔG changes for substituent modifications (e.g., methoxy vs. ethoxy groups) .
- ADMET Predictions : Tools like SwissADME estimate permeability (Caco-2), hepatic clearance, and hERG liability early in optimization .
Basic: What are the critical quality control parameters during large-scale synthesis?
Answer:
- Impurity Profiling : Identify and quantify byproducts (e.g., unreacted starting materials) via LC-MS .
- Residual Solvent Analysis : GC-MS ensures compliance with ICH guidelines (e.g., <500 ppm for dichloromethane) .
- Polymorph Screening : X-ray diffraction (XRPD) identifies crystalline forms to ensure batch-to-batch consistency .
Advanced: How is resistance to the compound monitored in clinical or preclinical studies?
Answer:
- Mutation Scanning : Next-generation sequencing of BCR-ABL kinase domains in relapsed patients identifies emerging mutations (e.g., E255K, F359V) .
- In Vitro Resistance Models : Serial passaging of BCR-ABL-expressing cells under sublethal compound concentrations selects for resistant clones, which are sequenced to map mutations .
- Combination Therapy Screening : Test synergy with asciminib (ABL myristoyl pocket inhibitor) to delay resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
